molecular formula C13H12N2O2S B3018119 Ethyl 4-phenyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate CAS No. 1240598-90-6

Ethyl 4-phenyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate

Cat. No.: B3018119
CAS No.: 1240598-90-6
M. Wt: 260.31
InChI Key: GVOKOZFJKLGVFE-UHFFFAOYSA-N
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Description

Ethyl 4-phenyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate is a heterocyclic compound that belongs to the class of thioxopyrimidines This compound is characterized by the presence of a thioxo group (C=S) and a phenyl group attached to the pyrimidine ring

Mechanism of Action

Target of Action

Ethyl 4-phenyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate is a derivative of dihydropyrimidinone (DHPM), a class of compounds known for their wide range of bioactivities . The primary target of this compound is the human kinesin Eg5 enzyme , a motor protein essential for cell division and thus a potential target for cancer therapy.

Mode of Action

The compound interacts with its target, the human kinesin Eg5 enzyme, through various molecular interactions . In silico analysis has shown that compounds with a chloro-group at the 3- or 4-position in the substituted ring of DHPM have a higher binding affinity for the human kinesin Eg5 enzyme than the standard drug monastrol .

Biochemical Pathways

Given its target, it is likely that it interferes with the normal function of the kinesin eg5 enzyme, potentially disrupting the process of cell division . This disruption could lead to cell death, particularly in rapidly dividing cells such as cancer cells.

Result of Action

In vitro cellular studies have revealed that compounds with a chloro-group at the 3- or 4-position in the substituted ring of DHPM, similar to this compound, induced significant cell death in human A549 lung adenocarcinoma cells . This suggests that the compound could have potential anticancer effects, particularly against lung cancer.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature at which the compound is synthesized can affect its structure and, consequently, its mode of action Additionally, the presence of other molecules in the cellular environment can potentially affect the compound’s interaction with its target

Biochemical Analysis

Biochemical Properties

It is known that the compound is involved in various chemical reactions .

Cellular Effects

It is known that the compound can influence cell function . The compound may impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that the compound exerts its effects at the molecular level . This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Ethyl 4-phenyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . This includes interactions with various enzymes or cofactors . The compound may also have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This could include interactions with any transporters or binding proteins , as well as any effects on its localization or accumulation .

Subcellular Localization

It is known that the compound can be directed to specific compartments or organelles . This could include any targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-phenyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of ethyl cyanoacetate with thiourea in the presence of a base, followed by cyclization with an appropriate aldehyde. The reaction conditions typically involve refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets quality standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-phenyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydropyrimidine derivatives.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 4-phenyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2,4-dimethyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate
  • Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Ethyl 4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Uniqueness

Ethyl 4-phenyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate is unique due to its specific substitution pattern and the presence of both thioxo and phenyl groups. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. Compared to similar compounds, it may exhibit enhanced biological activity or different reactivity profiles .

Properties

IUPAC Name

ethyl 6-phenyl-2-sulfanylidene-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c1-2-17-12(16)10-8-14-13(18)15-11(10)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVOKOZFJKLGVFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=S)N=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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